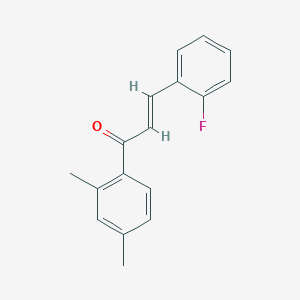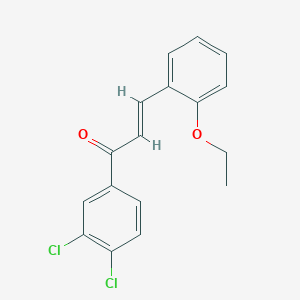
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-DPE, is a small organic molecule that has been studied for its potential applications in the field of scientific research. It has been found to have a wide range of properties and applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been found to have a wide range of applications in the field of scientific research. It has been used as a reagent for the synthesis of various compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a catalyst for the synthesis of polymers and as a reactant in the synthesis of organic compounds. Additionally, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been used as a fluorescent probe for the detection of various molecules and as a fluorescent tracer for the study of biological processes.
Mecanismo De Acción
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of inflammatory compounds, such as prostaglandins and thromboxanes. By inhibiting the activity of this enzyme, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is able to reduce inflammation and pain. Additionally, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. By inhibiting the activity of this enzyme, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is able to reduce inflammation and pain.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of inflammatory compounds. Additionally, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been found to inhibit the growth of certain cancer cells, such as breast cancer cells, and to reduce the expression of certain genes involved in inflammation and cancer. Furthermore, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been found to reduce pain, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and can be used in a wide range of experiments. However, (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one also has some limitations. It is not soluble in organic solvents and can be difficult to purify. Additionally, it is not very stable in acidic or basic solutions and can degrade over time.
Direcciones Futuras
There are several potential future directions for the study of (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in the field of medicine, such as its use as an anti-inflammatory agent or as a cancer treatment. Furthermore, further research could be conducted to explore its potential applications in the field of materials science, such as its use as a catalyst or as a fluorescent probe. Finally, further research could be conducted to explore its potential applications in the field of agriculture, such as its use as a pesticide or as a fertilizer.
Métodos De Síntesis
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized through a two-step process. The first step involves the reaction of 3,4-dichlorophenol with 2-ethoxyphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 1-(3,4-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. The second step involves the reduction of this intermediate product to (2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one using a reducing agent, such as sodium borohydride or zinc.
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)8-10-16(20)13-7-9-14(18)15(19)11-13/h3-11H,2H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSDAJJQTISDDZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

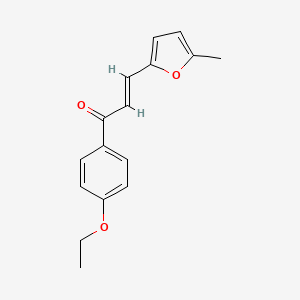



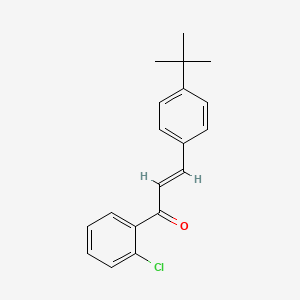

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
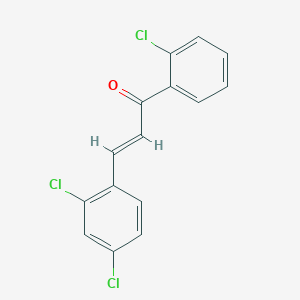
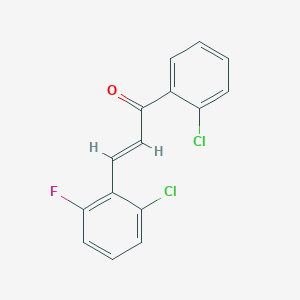
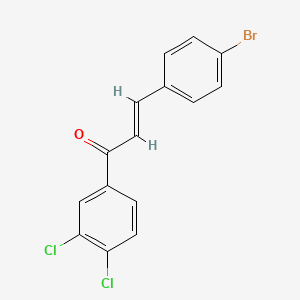
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
